
Chemical properties of Benzyl 3-(2-ethoxy-2-
oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Benzyl 3-(2-ethoxy-2-

oxoethyl)piperidine-1-carboxylate

Cat. No.: B1391819 Get Quote

An In-Depth Technical Guide to Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate:

Properties, Synthesis, and Applications

Introduction
Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a substituted piperidine derivative

of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure

incorporates three key features: a piperidine ring, a common scaffold in numerous

pharmaceuticals; an N-benzyl-carboxylate (Cbz) protecting group, which offers stability and

selective removal; and an ethyl acetate side chain at the 3-position, providing a versatile

handle for further chemical modification. This combination makes the compound a valuable

intermediate for constructing more complex molecules, particularly in the discovery of novel

therapeutics. The N-benzyl piperidine (N-BP) motif is frequently used by medicinal chemists to

adjust efficacy and physicochemical properties in drug development, as it can participate in

crucial cation-π interactions with target proteins.[1]

This guide provides a comprehensive technical overview of Benzyl 3-(2-ethoxy-2-
oxoethyl)piperidine-1-carboxylate, detailing its chemical and physical properties, plausible

synthetic routes, core reactivity, and its strategic application as a building block in drug design.

The information is curated for researchers, scientists, and drug development professionals

seeking to leverage this molecule in their synthetic programs.
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Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is

fundamental to its application in research and development.

Chemical Identity and Properties
The properties of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate are summarized

below. Data for closely related isomers and analogues are included for comparative context.

Property Value Source

IUPAC Name

Benzyl 3-(2-ethoxy-2-

oxoethyl)piperidine-1-

carboxylate

-

Synonyms
N-Cbz-3-piperidineacetic acid

ethyl ester
-

Molecular Formula C₁₇H₂₃NO₄ [2]

Molecular Weight 305.37 g/mol [2]

CAS Number
80221-26-7 (for the 4-

substituted isomer)
[2]

Appearance
Expected to be a colorless oil

or a white to pale yellow solid
[3][4]

Computed Physicochemical Data
Computational models provide valuable insights into the druglike properties of a molecule. The

following data is for the closely related isomer, Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-

carboxylate.
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Parameter Value
Significance in
Drug Discovery

Source

Topological Polar

Surface Area (TPSA)
55.84 Å²

Influences membrane

permeability and oral

bioavailability.

[2]

LogP (Octanol-Water

Partition Coeff.)
2.9884

Measures lipophilicity,

affecting absorption

and distribution.

[2]

Hydrogen Bond

Acceptors
4

Affects solubility and

binding interactions.
[2]

Hydrogen Bond

Donors
0

Affects solubility and

binding interactions.
[2]

Rotatable Bonds 5

Influences

conformational

flexibility and binding

affinity.

[2]

Anticipated Spectroscopic Characterization
While a definitive spectrum for this specific compound is not publicly available, its structure

allows for the confident prediction of its key spectroscopic features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:

Aromatic protons of the benzyl group (δ ≈ 7.3 ppm).

A singlet for the benzylic methylene (CH₂) protons (δ ≈ 5.1 ppm).

A quartet for the ethyl ester's OCH₂ protons (δ ≈ 4.1 ppm).

Complex multiplets for the piperidine ring protons (δ ≈ 1.5-4.0 ppm).

A doublet for the side-chain CH₂ protons adjacent to the carbonyl (δ ≈ 2.4 ppm).

A triplet for the ethyl ester's methyl (CH₃) protons (δ ≈ 1.2 ppm).
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¹³C NMR: The carbon spectrum would reveal signals for the two carbonyl carbons (ester and

carbamate, δ ≈ 170-175 ppm and δ ≈ 155 ppm, respectively), aromatic carbons (δ ≈ 127-137

ppm), and the aliphatic carbons of the piperidine ring and side chains.

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺

corresponding to its molecular weight. Common fragmentation patterns would include the

loss of the benzyl group or cleavage of the ester side chain.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption

bands for the C=O stretching vibrations of the carbamate (≈1690-1710 cm⁻¹) and the ester

(≈1730-1750 cm⁻¹), as well as C-O stretching and aromatic C-H bands.

Caption: Structure of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

Synthesis and Reactivity
The synthetic utility of this compound stems from its straightforward preparation and the

predictable reactivity of its functional groups.

Plausible Synthetic Pathway
A logical and efficient synthesis involves the N-protection of a pre-existing piperidine-3-acetic

acid ester. The carbobenzyloxy (Cbz) group is an ideal choice for protecting the piperidine

nitrogen due to its stability under a wide range of conditions and its clean removal via

hydrogenolysis.

Workflow: N-Cbz Protection of Ethyl 3-piperidineacetate

Ethyl 3-piperidineacetate
+ Benzyl Chloroformate

N-Cbz Protection
(Schotten-Baumann Reaction)

Base (e.g., NaHCO₃, Et₃N)
Solvent (e.g., DCM, Dioxane)

Temperature (0°C to RT)

Aqueous Workup
& Extraction Column Chromatography Benzyl 3-(2-ethoxy-2-oxoethyl)

piperidine-1-carboxylate

Click to download full resolution via product page
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Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol:

Dissolution: Dissolve ethyl 3-piperidineacetate (1.0 eq) in a suitable solvent such as

dichloromethane (DCM) or a mixture of dioxane and water.

Basification: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃,

2.0-3.0 eq), to the reaction mixture and cool to 0°C in an ice bath. The purpose of the base is

to neutralize the hydrochloric acid byproduct generated during the reaction, driving the

equilibrium towards the product.

Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to

the stirred mixture, maintaining the temperature at 0°C. The slow addition is critical to control

the exothermic reaction and prevent side product formation.

Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.[5] Reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, separate the organic layer. If a water-miscible

solvent was used, extract the aqueous phase with a solvent like ethyl acetate. Wash the

combined organic layers with water and brine to remove inorganic salts.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product is then purified by flash

column chromatography on silica gel to yield the pure title compound.

Core Reactivity and Chemical Transformations
This molecule is a versatile intermediate precisely because its functional groups can be

manipulated selectively.
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Caption: Key transformations of the title compound.

N-Cbz Deprotection (Hydrogenolysis): The Cbz group is readily cleaved by catalytic

hydrogenation.[6]

Protocol: The compound is dissolved in a solvent like ethanol or methanol, a palladium on

carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is stirred under a hydrogen

atmosphere (from a balloon or in a pressure vessel). The reaction is typically complete

within a few hours at room temperature. Filtration through Celite to remove the catalyst

yields the deprotected piperidine, with toluene and carbon dioxide as the only byproducts.

This clean reaction makes it a preferred method in multi-step syntheses.

Ester Hydrolysis (Saponification): The ethyl ester can be converted to the corresponding

carboxylic acid using a base.

Protocol: The ester is treated with an aqueous solution of lithium hydroxide (LiOH) or

sodium hydroxide (NaOH) in a polar solvent like tetrahydrofuran (THF) or methanol.[7] The

reaction is often heated to ensure complete conversion. Acidification of the reaction

mixture then protonates the carboxylate salt, allowing for extraction of the free carboxylic

acid. This acid is a key intermediate for forming amides via coupling reactions.[8]
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Application in Medicinal Chemistry and Drug
Development
The strategic value of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate lies in its role

as a scaffold for building libraries of drug candidates.

The Privileged Piperidine Scaffold
Piperidine is one of the most ubiquitous heterocyclic scaffolds found in approved drugs.[9] Its

saturated, six-membered ring structure provides a three-dimensional geometry that can

effectively orient substituents to interact with biological targets. Introducing chirality and specific

substitution patterns on the piperidine ring can modulate physicochemical properties, enhance

biological activity, and improve pharmacokinetic profiles.[9]

A Gateway to Molecular Diversity
This compound serves as an excellent starting point for diversification. The two primary

functional handles—the protected nitrogen and the ester side chain—can be deprotected and

functionalized in a controlled sequence.
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Caption: Elaboration of the core scaffold in drug discovery.

Pathway A (N-Functionalization): First, the Cbz group is removed. The resulting secondary

amine can then be reacted with a wide variety of alkyl halides, acyl chlorides, or sulfonyl

chlorides to install diverse functionalities (R¹ group) on the nitrogen atom.

Pathway B (Side-Chain Functionalization): First, the ethyl ester is hydrolyzed to the

carboxylic acid. This acid can then be coupled with a library of amines (HNR²R³) using

standard peptide coupling reagents (e.g., EDC, HOBt) to generate a diverse set of amides.

[8]

By pursuing these orthogonal synthetic routes, researchers can rapidly generate a large

number of analogues for structure-activity relationship (SAR) studies, optimizing potency,

selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage are essential to ensure safety

and maintain the compound's integrity. The following guidelines are based on safety data for

structurally similar compounds.[10][11][12]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

area, preferably a chemical fume hood. Wear appropriate PPE, including chemical safety

goggles, nitrile gloves, and a lab coat.[10][11]

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapors.

Wash hands thoroughly after handling. In case of accidental contact, flush the affected area

with copious amounts of water.[12][13]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12]

For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or

argon) at refrigerated temperatures (2-8°C) is recommended to prevent degradation.[3]

Stability and Incompatibilities: The compound is stable under normal storage conditions.[10]

It is incompatible with strong oxidizing agents.[10][11] Avoid exposure to moisture, as this

can lead to slow hydrolysis of the ester and carbamate groups.

Conclusion
Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a well-defined and highly

versatile synthetic intermediate. Its value is derived from the strategic combination of a

privileged piperidine core, a robust and selectively removable N-protecting group, and a readily

modifiable ester side chain. The predictable reactivity of these functional groups allows for

controlled, sequential modifications, making it an ideal building block for generating diverse

molecular libraries in the pursuit of new drug candidates. This guide provides the foundational

knowledge required for its effective synthesis, handling, and strategic implementation in

advanced chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38924676/
https://www.chemscene.com/product/80221-26-7.html
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f9c97?context=bbe
https://www.chemimpex.com/products/17908
https://www.guidechem.com/question/what-is-the-synthesis-method-o-id126939.html
https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm
https://discovery.ucl.ac.uk/id/eprint/10199428/1/De%20Groot_d4md00149d.pdf
https://www.benchchem.com/product/B174443
https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0043-1764218.pdf
https://www.fishersci.es/store/msds?partNumber=10780661&productDescription=5g;%20Glass%20bottle&countryCode=ES&language=en
https://www.fishersci.com/store/msds?partNumber=AC210560250&countryCode=US&language=en
https://file.bldpharm.com/static/upload/prosds/bldsds/1394/SDS-BD01393735.pdf
https://www.combi-blocks.com/msds/JQ-4752.pdf
https://www.benchchem.com/product/b1391819#chemical-properties-of-benzyl-3-2-ethoxy-2-oxoethyl-piperidine-1-carboxylate
https://www.benchchem.com/product/b1391819#chemical-properties-of-benzyl-3-2-ethoxy-2-oxoethyl-piperidine-1-carboxylate
https://www.benchchem.com/product/b1391819#chemical-properties-of-benzyl-3-2-ethoxy-2-oxoethyl-piperidine-1-carboxylate
https://www.benchchem.com/product/b1391819#chemical-properties-of-benzyl-3-2-ethoxy-2-oxoethyl-piperidine-1-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1391819?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

